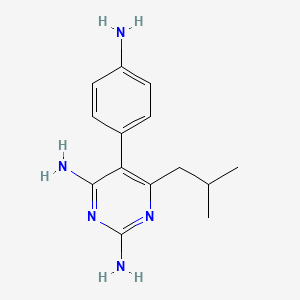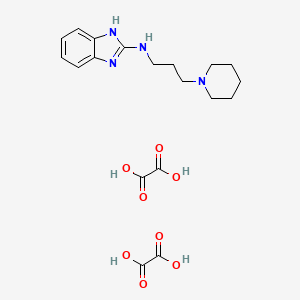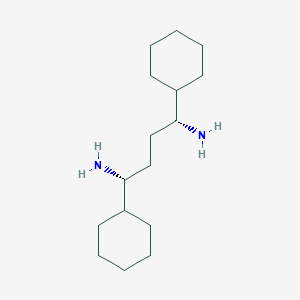
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is an organic compound characterized by two cyclohexyl groups attached to a butane backbone with amine groups at the 1 and 4 positions. This compound is notable for its chiral centers, which give it specific stereochemical properties. It is used in various chemical and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine typically involves the reaction of cyclohexylamine with butane-1,4-diol under specific conditions. One common method includes the use of a strong base to deprotonate the amine, followed by nucleophilic substitution on the butane-1,4-diol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. Catalysts may be used to increase the reaction rate and yield. The product is then purified through distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry
Industrially, this compound is used in the production of polymers and as a curing agent in epoxy resins. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4S)-1,4-Dicyclohexylbutane-1,4-diamine: This isomer has different stereochemistry, which affects its reactivity and applications.
Cyclohexylamine: A simpler compound with one cyclohexyl group, used in similar applications but with different properties.
Butane-1,4-diamine: Lacks the cyclohexyl groups, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is unique due to its specific stereochemistry and the presence of two cyclohexyl groups. These features confer distinct physical and chemical properties, making it valuable in applications requiring chiral purity and specific reactivity.
Propiedades
Número CAS |
647027-91-6 |
|---|---|
Fórmula molecular |
C16H32N2 |
Peso molecular |
252.44 g/mol |
Nombre IUPAC |
(1R,4R)-1,4-dicyclohexylbutane-1,4-diamine |
InChI |
InChI=1S/C16H32N2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h13-16H,1-12,17-18H2/t15-,16-/m1/s1 |
Clave InChI |
FJQIKDKICUYOPV-HZPDHXFCSA-N |
SMILES isomérico |
C1CCC(CC1)[C@@H](CC[C@H](C2CCCCC2)N)N |
SMILES canónico |
C1CCC(CC1)C(CCC(C2CCCCC2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


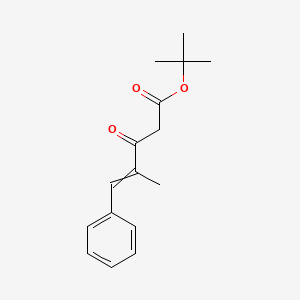
![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)
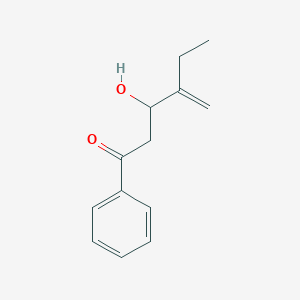
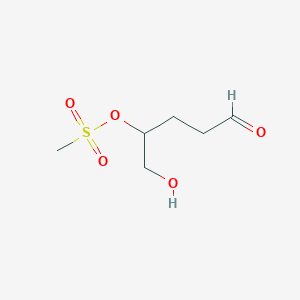
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)
boranyl](/img/structure/B12589583.png)
